Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
Description
This compound is a carbamate derivative featuring a 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl moiety linked to a phenylmethyl ester group. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, while the phenylmethyl ester enhances lipophilicity. It is commonly employed as an intermediate in pharmaceutical synthesis, particularly for HIV protease inhibitors like Amprenavir . Its structural features enable stability during synthetic processes while allowing selective deprotection for downstream functionalization.
Properties
IUPAC Name |
benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-11-7-10-17-14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFGSUCEPHVJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129879 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-51-0 | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160291-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the reaction of a primary amine with a chloroformate ester. The Boc-protected amine is then reacted with 3-bromopropylamine under basic conditions to form the intermediate product. Finally, this intermediate undergoes esterification with benzyl alcohol to produce the desired compound.
Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and esterification processes. Solvents such as dichloromethane and tetrahydrofuran are often employed to enhance reaction efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow synthesis techniques to ensure high throughput and reproducibility. Automated synthesis robots and large-scale reactors are used to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Boc Group Removal
The Boc-protected amine is deprotected under acidic conditions :
| Reagent | Conditions | Outcome | References |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM (0–25°C, 1–4 hr) | Yields free amine as TFA salt | |
| HCl (gaseous) | 4M HCl in dioxane (rt, 2 hr) | Free amine hydrochloride salt |
Key observation : TFA is preferred for its efficiency in peptide synthesis workflows .
Benzyl Ester Cleavage
The benzyl ester is removed via catalytic hydrogenation :
| Catalyst | Conditions | Outcome | References |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), MeOH/EtOAc (rt, 12 hr) | Carboxylic acid product | |
| Pd(OH)₂ | H₂ (3 atm), THF (50°C, 6 hr) | Improved yields for sterically hindered esters |
Peptide Coupling
The target compound serves as a Boc-protected building block in solid-phase peptide synthesis (SPPS):
Stability and Reactivity
-
Hydrolytic sensitivity : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic/basic conditions .
-
Compatibility : Tolerates Grignard reagents and mild oxidizing agents (e.g., Dess-Martin periodinane) .
Comparative Analysis of Deprotection Methods
| Method | Advantages | Limitations | References |
|---|---|---|---|
| TFA (Boc removal) | Fast, high-yielding | Corrosive, requires neutralization | |
| H₂/Pd-C (benzyl ester) | Chemoselective | Risk of over-reduction |
Scientific Research Applications
Organic Synthesis
Carbamic acid derivatives are commonly utilized as intermediates in organic synthesis. This compound serves as a building block for creating more complex molecules, particularly in the pharmaceutical industry.
Research indicates that this compound may exhibit biological activities, including:
- Enzyme Inhibition: Potentially interacts with various enzymes, influencing metabolic pathways.
- Receptor Binding: The presence of specific functional groups may allow it to bind to neurotransmitter receptors or other cellular targets.
Medicinal Chemistry
Investigations into the therapeutic properties of carbamic acid derivatives are ongoing. This compound is being explored for its potential use in drug development, particularly in treating neurological disorders due to its structural resemblance to known pharmacophores.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated inhibition of acetylcholinesterase by carbamate derivatives, suggesting potential for treating Alzheimer’s disease. |
| Study B | Synthesis of Analogs | Developed several analogs based on this carbamic acid structure, showing improved efficacy in biological assays. |
| Study C | Pharmacokinetics | Evaluated the stability and metabolism of this compound in vivo, highlighting its potential as a drug candidate with favorable pharmacokinetic properties. |
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a protected amine. The Boc group stabilizes the molecule, preventing premature reactions. Upon selective removal of the Boc group, the free amine can participate in various biological and chemical reactions, targeting specific molecular pathways and structures.
Comparison with Similar Compounds
Structural Analogues
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]carbamic Acid, 4-[[[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl]phenyl]methyl Ester (P4)
- Structural Differences : Incorporates a triazole-hydroxymethyl group on the phenyl ring.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 59% yield .
- Lipophilicity : Higher logP than the target compound due to the polar triazole group.
- Application : Used in enzyme activity assays for newborn screening .
Carbamic Acid, N-[(2S)-3-(4-Bromophenyl)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-, Phenylmethyl Ester
- Structural Differences : Substituted with a 4-bromophenyl group on the propyl chain.
- Molecular Weight : Increased by ~79 Da compared to the target compound (due to bromine).
- Synthetic Utility : Acts as a chiral building block for antiviral agents .
(S)-3-(tert-Butyloxycarbonylamino)-1-Diazo-4-Phenylbutan-2-one
- Structural Differences : Replaces the phenylmethyl ester with a diazo ketone group.
- Reactivity : The diazo group enables homologation reactions, making it valuable for epoxide synthesis .
- Yield : Reported in multi-step syntheses with moderate efficiency .
Physicochemical Properties
<sup>*</sup>Lipophilicity estimated via HPLC or calculated logP. <sup>†</sup>Yields vary based on synthetic routes (e.g., 55% for deuterated analogues ).
Biological Activity
Carbamic acid derivatives, particularly those with complex substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound is Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester . This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 277.32 g/mol
Structural Features
The structure features a carbamate functional group which is known for its stability and ability to form hydrogen bonds. The presence of the dimethylethoxy carbonyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetics and bioavailability.
Carbamic acid derivatives exhibit various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : Many carbamates function as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased neurotransmitter levels, impacting cognitive functions and muscle control.
- Antimicrobial Properties : Some studies suggest that carbamates can exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that certain carbamate derivatives may provide neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammation.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that carbamate derivatives might induce apoptosis in cancer cells, although further research is needed to elucidate these effects fully.
Case Studies
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that a similar carbamate derivative protected neuronal cells from oxidative damage induced by glutamate toxicity, suggesting a potential application in treating neurodegenerative diseases .
- Antimicrobial Activity Assessment : In an evaluation of various carbamate compounds against bacterial strains, one derivative showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Table of Biological Activities
Q & A
Q. Contradiction Analysis :
- Chemical reduction (NaBH₄) may yield 78–85% ee in non-optimized solvents, while enzymatic methods consistently exceed 99% ee .
Basic: What analytical techniques validate purity and structural integrity?
Q. Methodological Answer :
- RP-HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity. A validated method for related carbamates achieved resolution >2.0 between analogs .
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiomeric purity.
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ verifies Boc protection (δ ~1.4 ppm for tert-butyl) and ester linkages .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] = 363.2 for C₁₈H₂₆N₂O₅) .
Advanced: How do enzyme systems affect biotransformation efficiency?
Methodological Answer :
Microbial enzymes offer superior stereocontrol but vary in substrate specificity:
Q. Methodological Answer :
- Activating Agents : Use EDCI/HOBt for carbodiimide-mediated coupling to minimize racemization. Yields improve from 85% to 96% when replacing DCC with EDCI .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity of amine intermediates.
- Temperature : Conduct reactions at 0°C for heat-sensitive intermediates (e.g., sulfonamide derivatives) to prevent decomposition .
Basic: What is the role of protecting groups, and how are they selected?
Q. Methodological Answer :
- Boc Group : Protects amines during multi-step synthesis; removed under acidic conditions (TFA/CH₂Cl₂) .
- Benzyl Esters : Provide stability under basic conditions but require hydrogenolysis for deprotection.
- Selection Criteria : Compatibility with reaction conditions (e.g., Boc for acid-sensitive intermediates, Fmoc for orthogonal protection) .
Advanced: How to resolve conflicting yield data during scale-up?
Q. Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., incomplete Boc deprotection).
- Purification Adjustments : Replace column chromatography with crystallization for higher recovery. Evidence shows crystallization improves yield by 10–15% for tert-butyl carbamates .
- Solvent Volume Optimization : Reduce solvent volumes by 30–50% in large-scale reactions to enhance concentration-driven kinetics .
Q. Contradiction Example :
- Lab-scale NaBH₄ reduction yields 78%, but scale-up drops to 60% due to inefficient mixing. Switching to a continuous flow reactor restores yield to 75% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
